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Cat. No.: B179784

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene is a polyketide of fungal origin, first identified from Epicoccum nigrum.[1] Its
complex structure and biological activity have made it a subject of interest in natural product
chemistry and drug discovery. This technical guide provides a consolidated overview of the
available spectroscopic data for orevactaene, focusing on Nuclear Magnetic Resonance
(NMR) and mass spectrometry. It also outlines representative experimental protocols for the
isolation and characterization of such fungal metabolites.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental
in determining the molecular formula of orevactaene.
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Parameter Value Source
Molecular Formula C34H44010 [2]
Molecular Weight 612.7 g/mol [2]
lonization Mode Positive

Observed lon [M+H]* 613

Mass Spectrometry Type HR-ESI-MS

NMR Spectroscopic Data

The structure of orevactaene was elucidated primarily through 2D NMR techniques. While a
complete, publicly available dataset of all 13C NMR chemical shifts is elusive, key *H NMR data
have been reported. The complexity of the molecule, including several stereocenters of yet
unconfirmed absolute configuration, makes detailed NMR analysis crucial.[3]

'H NMR Data
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Note: The assignments are based on the available data from the dissertation by Kemami
Wangun.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of orevactaene are not
extensively published. However, the following sections describe representative methodologies
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for the isolation and analysis of fungal polyketides, which are applicable to orevactaene.

Isolation and Purification of Fungal Metabolites

The general workflow for obtaining a pure sample of a fungal metabolite like orevactaene for
spectroscopic analysis is outlined below.
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Fungal Culture (e.g., Epicoccum nigrum)

:

Solid or Liquid State Fermentation

Upstream Processing

Extraction of Crude Metabolites

:

Chromatographic Separation (e.g., HPLC)

'

Isolation of Pure Orevactaene

Downstream Processing

Mass Spectrometry (HR-ESI-MS) NMR Spectroscopy (1D and 2D)

'

Structure Determination

Structural Elucidation

Figure 1: General Workflow for Isolation and Characterization

Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of Orevactaene.
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NMR Spectroscopy

Sample Preparation: A purified sample of the fungal metabolite (typically 1-10 mg) is dissolved
in a deuterated solvent (e.g., CDClz, DMSO-ds, or MeOD) in a 5 mm NMR tube. The choice of
solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent
signals with key analyte resonances.

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-800
MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for
complex molecules available in small quantities.

Data Acquisition:

e 1H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key
parameters include the spectral width, number of scans, and relaxation delay.

e 13C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single
lines for each carbon. Due to the low natural abundance of 13C, a larger number of scans is
usually required.

e 2D NMR: A suite of 2D NMR experiments is essential for the structural elucidation of
complex molecules like orevactaene. These include:

o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations
between protons and carbons (typically 2-3 bonds), which is crucial for connecting
different spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which helps in elucidating the relative stereochemistry.

High-Resolution Mass Spectrometry (HR-MS)

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b179784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent
(e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap
instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

Data Acquisition:

e The sample is introduced into the mass spectrometer via direct infusion or through an LC
column.

» Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and
thermally labile molecules like many natural products, typically generating protonated
molecules [M+H]* or sodiated adducts [M+Na]*.

e The high resolution and mass accuracy of the instrument allow for the determination of the
elemental composition of the parent ion, which is a critical step in identifying a new
compound.

Structural Insights and Future Directions

The available spectroscopic data have provided a foundational understanding of the planar
structure of orevactaene. However, the complete stereochemical assignment remains an area
of active investigation. The synthesis of proposed stereocisomers and comparison of their
spectroscopic data with that of the natural product is a key strategy being employed to fully
elucidate the absolute and relative configurations of all chiral centers.[3] Further research,
including more detailed 2D NMR studies and potentially X-ray crystallography, will be
necessary to definitively establish the complete three-dimensional structure of this intriguing
fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric
Characterization of Orevactaene: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b179784#spectroscopic-data-for-
orevactaene-nmr-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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